molecular formula C25H18BrN3O3 B5476836 (4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one

(4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B5476836
M. Wt: 488.3 g/mol
InChI Key: UTGKLEUFBPSHRJ-DQWOSMAASA-N
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Description

(4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with various aromatic groups

Properties

IUPAC Name

(4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O3/c1-17-24(25(30)28(27-17)21-7-3-2-4-8-21)23(19-11-13-20(26)14-12-19)15-10-18-6-5-9-22(16-18)29(31)32/h2-16H,1H3/b15-10+,24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGKLEUFBPSHRJ-DQWOSMAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=C(C=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(\C=C\C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolone core, followed by the introduction of the bromophenyl and nitrophenyl groups through condensation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the bromophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic groups and the pyrazolone core play crucial roles in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives with different substituents. For example:

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